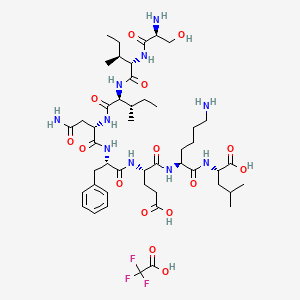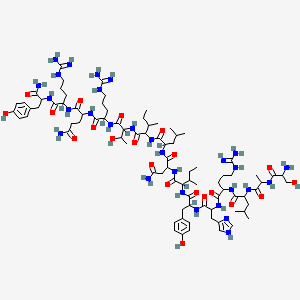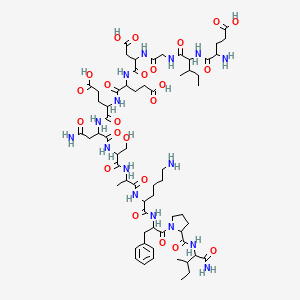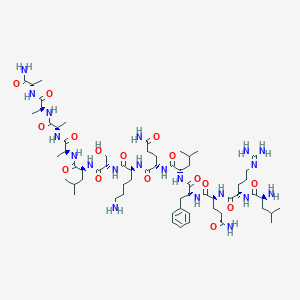
864915-61-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSDVS acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of HAEGTFTSDVS acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Types of Reactions:
Oxidation: HAEGTFTSDVS acetate can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be employed to reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Restored peptide structure.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
HAEGTFTSDVS acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating insulin secretion and its potential therapeutic applications in diabetes management.
Medicine: Explored as a potential treatment for type 2 diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
HAEGTFTSDVS acetate exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta-cells. This binding activates the receptor, leading to the stimulation of insulin secretion. The molecular pathway involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in insulin release .
Comparaison Avec Des Composés Similaires
Orforglipron (LY3502970): An orally available glucagon-like peptide-1 receptor agonist used for studying obesity and type 1 diabetes.
NNC 92-1687: A selective glucagon receptor antagonist used for researching type 2 diabetes.
Tirzepatide Acetate: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness: HAEGTFTSDVS acetate is unique due to its specific sequence representing the first N-terminal 1-11 residues of GLP-1, which is crucial for its insulinotropic activity. This specificity makes it a valuable tool for studying the mechanisms of insulin secretion and developing therapeutic agents targeting GLP-1R .
Propriétés
Numéro CAS |
864915-61-7 |
|---|---|
Formule moléculaire |
C₄₈H₇₁N₁₃O₂₀ |
Poids moléculaire |
1150.18 |
Séquence |
One Letter Code: HAEGTFTSDVS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







